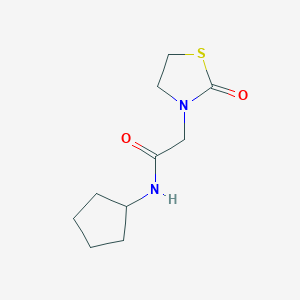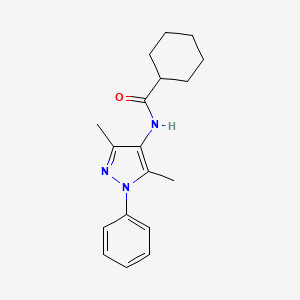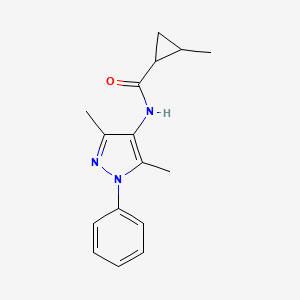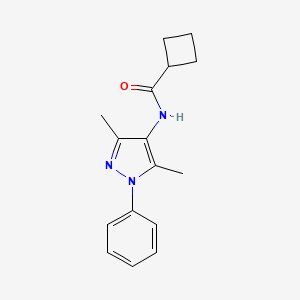
(2E)-3-(4-fluorophenyl)-N-(4-iodophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(4-fluorophenyl)-N-(4-iodophenyl)prop-2-enamide is a chemical compound that belongs to the class of amides. This compound is also known as FIPA and has been widely studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of FIPA is not fully understood. However, it is believed that FIPA inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death. FIPA may also inhibit the growth of cancer cells by blocking the cell cycle and preventing cell division.
Biochemical and Physiological Effects:
FIPA has been shown to have low toxicity in vitro and in vivo. FIPA has been shown to be metabolized by the liver and excreted in the urine. FIPA has also been shown to have low binding affinity for plasma proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FIPA in lab experiments is its high purity and stability. FIPA is also readily available in large quantities. However, one limitation of using FIPA in lab experiments is its high cost. FIPA is also a highly reactive compound and requires careful handling.
Zukünftige Richtungen
There are many future directions for the study of FIPA. One direction is the development of FIPA derivatives with improved therapeutic properties. Another direction is the development of FIPA analogs with improved imaging properties for the detection of cancer. The study of FIPA in combination with other therapeutic agents is also an area of future research. Finally, the study of FIPA in other scientific research fields such as neuroscience and infectious diseases is an area of future research.
Synthesemethoden
The synthesis of FIPA involves the reaction between 4-iodoaniline and 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with propionyl chloride to yield (2E)-3-(4-fluorophenyl)-N-(4-iodophenyl)prop-2-enamide. This synthesis method has been optimized to produce high yields of FIPA with high purity.
Wissenschaftliche Forschungsanwendungen
FIPA has been studied for its potential applications in various scientific research fields. In the field of medicinal chemistry, FIPA has been studied for its potential as a therapeutic agent for the treatment of cancer. FIPA has been shown to inhibit the growth of cancer cells in vitro and in vivo. FIPA has also been studied for its potential as a PET imaging agent for the detection of cancer.
Eigenschaften
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(4-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FINO/c16-12-4-1-11(2-5-12)3-10-15(19)18-14-8-6-13(17)7-9-14/h1-10H,(H,18,19)/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFCLSMVASEQIG-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-fluorophenyl)-N-(4-iodophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B7456842.png)
![N-(4-ethoxy-3-methoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7456854.png)
![2-[(4-fluorophenyl)methylsulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B7456860.png)



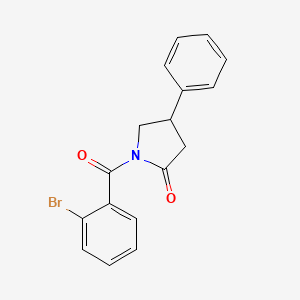

![2-[(7-Fluoro-1-methyl-3-oxo-1,2-dihydroinden-4-yl)oxy]acetamide](/img/structure/B7456918.png)
![4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine](/img/structure/B7456924.png)
